Methyl myristelaidate (CAS 72025-18-4) is the methyl ester of myristelaidic acid, a 14-carbon monounsaturated fatty acid featuring a trans-9 double bond. In scientific procurement, it is primarily sourced as a high-purity reference standard for gas chromatography (GC) and lipidomics, as well as a structural precursor for biophysical membrane modeling. Unlike its saturated counterpart, methyl myristate, or its cis isomer, methyl myristoleate, methyl myristelaidate offers an intermediate thermal profile and a highly specific spatial geometry. Its primary commercial value lies in its utility as a definitive retention-time marker on polar GC columns, enabling the accurate baseline separation of trans fats in complex lipid mixtures, and serving as a rigid building block for specialized liposomal formulations [1].
Substituting methyl myristelaidate with its cis isomer (methyl myristoleate) or its saturated analog (methyl myristate) fundamentally compromises both analytical resolution and biophysical formulation workflows. In gas chromatography, cis and trans isomers possess distinct retention times on highly polar cyanopropyl stationary phases; utilizing the cis isomer as a generic proxy leads to co-elution errors and inaccurate quantification of trans fat content in regulatory testing [1]. From a material processing perspective, the trans double bond creates a linear, extended hydrocarbon chain that packs more densely than the kinked cis isomer, resulting in a higher melting point (~ -10 °C to 5 °C vs. < -30 °C) and distinct phase transition behaviors. Relying on generic C14 esters will therefore yield irreproducible membrane rigidities in lipid nanoparticles and flawed analytical baselines [2].
In high-resolution gas chromatography (GC) workflows utilizing highly polar biscyanopropyl stationary phases (e.g., SP-2560 or CP-Sil 88), the spatial geometry of the double bond strictly dictates retention time. Methyl myristelaidate (the trans isomer) elutes distinctly before its cis counterpart, methyl myristoleate. This predictable elution order is a fundamental requirement in AOCS Official Method Ce 1h-05 for resolving complex lipid mixtures and preventing peak overlap [1].
| Evidence Dimension | GC Retention Time Elution Order |
| Target Compound Data | Elutes prior to the cis-isomer |
| Comparator Or Baseline | Methyl myristoleate (cis-isomer) elutes later |
| Quantified Difference | Baseline separation achieved on 75m-100m polar cyanopropyl columns |
| Conditions | SP-2560 / CP-Sil 88 capillary columns, temperature-programmed GC-FID |
Procuring the exact trans isomer is mandatory for calibrating GC instruments to prevent co-elution errors and ensure regulatory compliance in trans-fat quantification.
The trans-9 double bond of methyl myristelaidate allows for tighter molecular packing than the kinked cis-9 bond of methyl myristoleate, but less dense packing than the fully saturated methyl myristate. Consequently, methyl myristelaidate exhibits an intermediate melting point of approximately -10 °C to 5 °C, compared to 18-19 °C for methyl myristate and below -30 °C for methyl myristoleate [1]. This thermal profile directly impacts its handling state—remaining liquid at room temperature but solidifying in standard cold storage—and dictates its phase transition behavior in lipid formulations.
| Evidence Dimension | Melting Point |
| Target Compound Data | ~ -10 °C to 5 °C |
| Comparator Or Baseline | Methyl myristate (18-19 °C) and Methyl myristoleate (< -30 °C) |
| Quantified Difference | 13-29 °C lower than saturated analog; >20 °C higher than cis isomer |
| Conditions | Standard atmospheric pressure, differential scanning calorimetry (DSC) |
Understanding this thermal behavior is critical for selecting the correct precursor for lipid nanoparticle (LNP) formulations, as it dictates the fluidity and phase transition temperature of the final lipid matrix.
When utilized as a precursor for synthetic phospholipids, the trans-geometry of methyl myristelaidate yields hydrophobic tails that maintain a nearly linear, extended conformation. This structural linearity significantly increases the packing density and rigidity of artificial membranes compared to those synthesized from the cis-isomer (methyl myristoleate), which introduces a ~30-degree steric kink that disrupts lipid packing and increases membrane fluidity [1].
| Evidence Dimension | Hydrocarbon Chain Conformational Linearity |
| Target Compound Data | Linear trans-geometry (high packing density) |
| Comparator Or Baseline | Cis-geometry (low packing density due to ~30-degree kink) |
| Quantified Difference | Significantly reduced membrane permeability and increased rigidity |
| Conditions | Lipid bilayer formulation and biophysical membrane modeling |
Buyers developing controlled-release liposomes or lipid nanoparticles must procure the trans-isomer to achieve tighter membrane packing and reduce premature payload leakage.
Methyl myristelaidate is indispensable as a precise retention-time marker in gas chromatography (GC-FID/MS) workflows. Downstream of its predictable elution behavior on polar cyanopropyl columns, it is used by food safety laboratories and regulatory bodies to accurately separate and quantify C14 trans-fatty acids from complex lipid matrices, ensuring compliance with nutritional labeling standards [1].
Due to its linear trans-geometry and intermediate thermal phase transition properties, this compound serves as a critical precursor for synthesizing custom trans-phospholipids. These specialized lipids are procured by biopharmaceutical developers to formulate rigid liposomes and LNPs that require tighter membrane packing to prevent premature leakage of encapsulated APIs during systemic circulation [2].
In biofuel research, the thermal behavior of fatty acid methyl esters dictates the kinematic viscosity and cloud point of the final product. Methyl myristelaidate is utilized as a benchmark compound to model how trans-isomerization affects the cold-flow properties and oxidative stability of biodiesel blends compared to their saturated or cis-unsaturated counterparts [3].